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Compound of Interest

Compound Name: DHFR-IN-3

Cat. No.: B163047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, mechanism of action, and

experimental protocols related to the potent dihydrofolate reductase (DHFR) inhibitor,

Methotrexate. While the initial inquiry specified "DHFR-IN-3," this designation does not

correspond to a widely documented inhibitor. Therefore, this guide focuses on Methotrexate, a

clinically significant and extensively studied DHFR inhibitor, to illustrate the core principles and

experimental methodologies relevant to this class of compounds.

Core Structure and Chemical Properties of
Methotrexate
Methotrexate (formerly amethopterin) is a folate analog that acts as an antimetabolite,

interfering with the normal metabolic processes of folic acid.[1][2] Its structure is characterized

by a 4-amino-4-deoxy-N10-methylpteroyl group conjugated to L-glutamic acid.[3] This structural

similarity to dihydrofolate (DHF) allows it to bind to the active site of DHFR.[4]

Table 1: Chemical and Physical Properties of Methotrexate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b163047?utm_src=pdf-interest
https://www.benchchem.com/product/b163047?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7998143/
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00512.pdf
https://www.creativebiomart.net/dihydrofolate-reductase-colorimetric-activity-kit-466770.htm
https://patents.google.com/patent/US4374987A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Formula C₂₀H₂₂N₈O₅ [1]

Molecular Weight 454.44 g/mol

Appearance
Odorless yellow to orange-

brown crystalline powder

Solubility

Practically insoluble in water,

alcohol, chloroform, and ether;

dissolves in dilute solutions of

mineral acids and of alkali

hydroxides and carbonates.

pKa 4.7 - 5.5

LogP 0.53

Mechanism of Action: Inhibition of Dihydrofolate
Reductase
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate

reductase (DHFR), a crucial enzyme in the folate metabolism pathway. DHFR catalyzes the

reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential

cofactors for the synthesis of purines and thymidylate, which are vital building blocks for DNA

and RNA synthesis. By binding to DHFR with an affinity approximately 1000-fold greater than

that of DHF, methotrexate effectively blocks the regeneration of THF, leading to a depletion of

intracellular reduced folates. This disruption of nucleotide synthesis ultimately inhibits DNA

synthesis, repair, and cellular replication, particularly affecting rapidly proliferating cells such as

cancer cells.

The cytotoxicity of methotrexate is attributed to three main actions:

Inhibition of DHFR: The primary mechanism leading to the depletion of THF.

Inhibition of thymidylate synthase: A secondary effect resulting from the lack of THF

cofactors.
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Alteration of reduced folate transport: Methotrexate competes with natural folates for

transport into the cell.
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Figure 1: Mechanism of Methotrexate Action.
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Quantitative Data: Binding Affinity and Inhibition
Methotrexate is a slow, tight-binding competitive inhibitor of DHFR. The binding affinity of

methotrexate to DHFR has been determined through various kinetic and biophysical methods.

Table 2: Binding Affinity and Kinetic Data for Methotrexate with DHFR

Parameter Value Organism Method Reference

Ki 3.4 pM Human Kinetic Assay

KD 9.5 nM E. coli
Fluorescence

Titration

IC₅₀ 2.6 nM Not Specified
Biochemical

Assay

kon (association

rate)

Varies with

conformation
E. coli Stopped-flow

koff (dissociation

rate)

Varies with

conformation
E. coli Stopped-flow

IC₅₀ (Daoy cells) 9.5 x 10⁻² µM

Human

(Medulloblastom

a)

MTT Assay

IC₅₀ (Saos-2

cells)
3.5 x 10⁻² µM

Human

(Osteosarcoma)
MTT Assay

Experimental Protocols
Microwave-Assisted Synthesis of Methotrexate
This protocol describes a rapid and efficient synthesis of methotrexate from 2,4-Diamino-6-

chloromethylpteridine hydrochloride and diethyl p-(methylamino)benzoyl-L-glutamate.

Materials:

2,4-Diamino-6-chloromethylpteridine hydrochloride
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Diethyl p-(methylamino)benzoyl-L-glutamate

N,N-Dimethylacetamide (DMA)

Sodium hydroxide (NaOH)

Ethanol

Water

Dilute hydrochloric acid (HCl)

Acetone

10 mL microwave vial with a magnetic stir bar

Microwave reactor

Filtration apparatus

Procedure:

Reaction Setup: In a 10 mL microwave vial, combine 2,4-Diamino-6-chloromethylpteridine

hydrochloride (1 equivalent) and diethyl p-(methylamino)benzoyl-L-glutamate (1.1

equivalents). Add DMA as the solvent.

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the

mixture at 60°C for 20 minutes.

Cooling: After the reaction, allow the vial to cool to room temperature.

Hydrolysis: To the reaction mixture, add a solution of NaOH (2.5 equivalents) in an

ethanol/water mixture. Stir at room temperature for 2-4 hours.

Precipitation: Carefully acidify the mixture to a pH of approximately 4.0 with dilute HCl to

precipitate the crude methotrexate. Stir for 30 minutes.

Purification:
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Collect the precipitate by vacuum filtration.

Wash the solid sequentially with deionized water and then acetone.

Dry the purified methotrexate under vacuum to yield a yellow solid.

Microwave-Assisted Synthesis of Methotrexate

1. Combine Reactants
(2,4-Diamino-6-chloromethylpteridine HCl,

 diethyl p-(methylamino)benzoyl-L-glutamate, DMA)

2. Microwave Irradiation
(60°C, 20 min)

3. Saponification
(NaOH, EtOH/H₂O)

4. Acidification
(HCl to pH 4.0)

5. Filtration & Washing
(Water, Acetone)

Methotrexate
(Yellow Solid)

Click to download full resolution via product page

Figure 2: Microwave Synthesis Workflow.

Dihydrofolate Reductase (DHFR) Inhibition Assay
(Colorimetric)
This protocol outlines a colorimetric assay to determine the inhibitory activity of a compound

against DHFR by measuring the decrease in NADPH absorbance at 340 nm. This protocol is

adapted from commercially available kits.

Materials:

Purified DHFR enzyme

DHFR Assay Buffer

Dihydrofolic acid (DHF), substrate

NADPH

Methotrexate (as a positive control inhibitor)

Test inhibitor compound

96-well clear flat-bottom plate
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Microplate reader capable of kinetic measurements at 340 nm

Procedure:

Reagent Preparation:

Prepare a 1X DHFR Assay Buffer by diluting a 10X stock.

Reconstitute NADPH with the assay buffer.

Prepare a stock solution of DHF.

Prepare serial dilutions of methotrexate and the test inhibitor.

Assay Setup (in a 96-well plate):

Enzyme Control (EC): Add DHFR assay buffer and diluted DHFR enzyme.

Inhibitor Control (IC): Add diluted methotrexate, DHFR assay buffer, and diluted DHFR

enzyme.

Sample (S): Add the test inhibitor at various concentrations, DHFR assay buffer, and

diluted DHFR enzyme.

Background Control (BC): Add DHFR assay buffer only.

NADPH Addition: Add diluted NADPH solution to all wells. Mix and incubate for 10-15

minutes at room temperature, protected from light.

Reaction Initiation: Add diluted DHF substrate to all wells except the background control to

start the reaction.

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20

minutes at room temperature. The rate of decrease in absorbance is proportional to DHFR

activity.

Calculation:
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Calculate the rate of reaction for each well (ΔOD/Δt).

The percent inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] *

100.

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
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DHFR Inhibition Assay Workflow

1. Prepare Reagents
(Buffers, Enzyme, Substrates, Inhibitors)

2. Set up 96-well Plate
(Controls & Samples)

3. Add NADPH & Incubate

4. Initiate Reaction with DHF

5. Kinetic Measurement
(Absorbance at 340 nm)

6. Data Analysis
(% Inhibition, IC₅₀)
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Folate Metabolism Pathway
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Effect of Methotrexate on Purine Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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